molecular formula C15H13ClN2 B14597714 1H-Pyrrolo[3,2-c]pyridine, 4-chloro-3,6-dimethyl-2-phenyl- CAS No. 61191-05-7

1H-Pyrrolo[3,2-c]pyridine, 4-chloro-3,6-dimethyl-2-phenyl-

Cat. No.: B14597714
CAS No.: 61191-05-7
M. Wt: 256.73 g/mol
InChI Key: CPHVJNHSWFQPLV-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-c]pyridine, 4-chloro-3,6-dimethyl-2-phenyl- is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrrole ring, with additional chloro, methyl, and phenyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[3,2-c]pyridine, 4-chloro-3,6-dimethyl-2-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as substituted pyridines and pyrroles can undergo cyclization reactions in the presence of catalysts and under controlled temperatures to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[3,2-c]pyridine, 4-chloro-3,6-dimethyl-2-phenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolopyridine compounds .

Scientific Research Applications

1H-Pyrrolo[3,2-c]pyridine, 4-chloro-3,6-dimethyl-2-phenyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,2-c]pyridine, 4-chloro-3,6-dimethyl-2-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases or receptors involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1H-Pyrrolo[3,2-c]pyridine, 4-chloro-3,6-dimethyl-2-phenyl- include other pyrrolopyridine derivatives, such as:

Uniqueness

The uniqueness of 1H-Pyrrolo[3,2-c]pyridine, 4-chloro-3,6-dimethyl-2-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro, methyl, and phenyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

61191-05-7

Molecular Formula

C15H13ClN2

Molecular Weight

256.73 g/mol

IUPAC Name

4-chloro-3,6-dimethyl-2-phenyl-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C15H13ClN2/c1-9-8-12-13(15(16)17-9)10(2)14(18-12)11-6-4-3-5-7-11/h3-8,18H,1-2H3

InChI Key

CPHVJNHSWFQPLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(N2)C3=CC=CC=C3)C)C(=N1)Cl

Origin of Product

United States

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